N-BenzyloxyNaratriptan-d3

LC–MS/MS bioanalysis stable isotope dilution naratriptan pharmacokinetics

N-BenzyloxyNaratriptan-d3 (CAS 894351-87-2), also designated as Naratriptan Impurity 24, is a deuterium-labeled, benzyl-protected derivative of the 5-HT1B/1D receptor agonist naratriptan. The compound features a three-atom deuterium substitution on the N-methylpiperidine moiety and a benzyl protecting group at the indole nitrogen, yielding a molecular formula of C24H28D3N3O2S and a monoisotopic mass of 425.2 g/mol.

Molecular Formula C24H31N3O2S
Molecular Weight 425.6 g/mol
CAS No. 894351-87-2
Cat. No. B12110049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BenzyloxyNaratriptan-d3
CAS894351-87-2
Molecular FormulaC24H31N3O2S
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4
InChIInChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3
InChIKeyMMMCMFIZEQDFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-BenzyloxyNaratriptan-d3 (894351-87-2) as a Deuterated Internal Standard and Process Impurity Marker


N-BenzyloxyNaratriptan-d3 (CAS 894351-87-2), also designated as Naratriptan Impurity 24, is a deuterium-labeled, benzyl-protected derivative of the 5-HT1B/1D receptor agonist naratriptan . The compound features a three-atom deuterium substitution on the N-methylpiperidine moiety and a benzyl protecting group at the indole nitrogen, yielding a molecular formula of C24H28D3N3O2S and a monoisotopic mass of 425.2 g/mol . This dual structural modification distinguishes it from both the parent drug and simple deuterated analogs, positioning it as a specialized reference material for quantitative LC–MS/MS bioanalysis and as a chromatographic marker for residual benzyl-protected intermediates in naratriptan process chemistry [1].

Procurement Risk Alert: Why Generic Naratriptan-d3 or Unlabeled Intermediates Cannot Replace N-BenzyloxyNaratriptan-d3


Users in the triptan analytical supply chain cannot interchange this compound with generic Naratriptan-d3 or unlabeled N-Benzyloxy Naratriptan because the benzyl and deuterium labels are functionally linked in orthogonal roles. Naratriptan-d3 (CAS 1190043-69-6, MW 338.49) lacks the benzyl indole protection, rendering it unsuitable for process development studies that track deprotection efficiency and residual benzyl-intermediate carryover . Conversely, unlabeled N-Benzyloxy Naratriptan fails as an LC–MS internal standard due to the absence of the +3 Da mass shift, which is essential to avoid cross-talk with the analyte . The compound’s dual-purpose nature—simultaneously serving as a stable-isotope-labeled internal standard and a benzyl-specific process impurity marker—creates a single-source procurement dependency that generic alternatives cannot fulfill [1].

N-BenzyloxyNaratriptan-d3 (894351-87-2): Quantitative Comparator Evidence for Scientific Selection


Mass Difference of +3.02 Da vs. Unlabeled N-Benzyloxy Naratriptan Enables Interference-Free LC–MS Quantification

The deuterium labeling of N-BenzyloxyNaratriptan-d3 introduces a mass increment of +3.02 Da relative to the unlabeled N-Benzyloxy Naratriptan (protio form, monoisotopic mass 422.2 Da), providing a clean mass channel separation in LC–MS/MS analysis . This mass difference prevents cross-talk between the internal standard and the analyte signal, unlike unlabeled analogs which would co-elute and produce identical precursor/product ion transitions, leading to systematic quantification errors .

LC–MS/MS bioanalysis stable isotope dilution naratriptan pharmacokinetics

HPLC Retention Time Discrimination: N-BenzyloxyNaratriptan-d3 Elutes 1.8–2.2 min Later Than the Parent Drug Naratriptan

In a published gradient HPLC–DAD method for naratriptan impurities, the non-deuterated N-Benzyloxy Naratriptan elutes with a relative retention time (RRT) approximately 1.8–2.2 min after the naratriptan peak, attributable to the increased hydrophobicity from the benzyl group (predicted XLogP ≈ 3.5) . The deuterated analog exhibits near-identical chromatographic behavior with a minor shift (≤0.05 min) due to the deuterium isotope effect, allowing its use as both a retention time marker and an internal standard for the benzyl impurity [1].

HPLC-DAD method retention time process impurity profiling

Benzyl Protecting Group Residue Enables Specific Detection of Naratriptan Process Intermediates Not Possible with Naratriptan-d3

The benzyl group at the indole nitrogen position is a key protecting group in the synthesis pathway described in patent US 20120220778, where compound (5) with Z' = benzyl is an intermediate preceding final deprotection to naratriptan [1]. N-BenzyloxyNaratriptan-d3, by retaining this benzyl moiety, can serve as a labeled surrogate for monitoring the deprotection reaction completeness and detecting residual benzyl-protected intermediates. Naratriptan-d3 (HCl salt, CAS 1190021-64-7), which lacks the benzyl group entirely, is blind to this class of process impurities .

process analytical chemistry protecting group tracking synthetic intermediate monitoring

Purity Specification: ≥98% HPLC Purity with Deuterium Enrichment ≥99 atom% D Enables Validation-Grade Analytical Use

Commercial specifications for N-BenzyloxyNaratriptan-d3 (CAS 894351-87-2) from specialty suppliers indicate a minimum HPLC purity of ≥98% and deuterium enrichment of ≥99 atom% D at the N-methyl-d3 position, supported by batch-specific certificates of analysis . In comparison, unlabeled N-Benzyloxy Naratriptan impurity reference standards are often supplied at ≥95% purity without isotopic certification, limiting their utility for isotope dilution mass spectrometry (IDMS) [1].

reference standard certification deuterium enrichment analytical method validation

High-Value Application Scenarios for N-BenzyloxyNaratriptan-d3 (894351-87-2) Based on Quantitative Evidence


LC–MS/MS Internal Standard for Naratriptan and Benzyl-Protected Intermediates in Pharmacokinetic Studies

Use N-BenzyloxyNaratriptan-d3 at a fixed concentration (e.g., 50 ng/mL in plasma) as a dual-purpose internal standard during sample preparation for LC–MS/MS quantification. The +3.02 Da mass shift minimizes cross-talk, while the benzyl group ensures the standard co-extracts with any residual benzyl intermediates under reversed-phase solid-phase extraction conditions. This approach enables simultaneous quantification of naratriptan and its benzyl-related process impurities within a single analytical run, reducing instrument time and sample volume requirements .

Process Control Marker for Debenzylation Step in Naratriptan API Manufacturing

Spike N-BenzyloxyNaratriptan-d3 into in-process reaction aliquots taken during the final debenzylation step to monitor conversion efficiency. Quantify the ratio of benzyl-protected to deprotected species by LC–MS or HPLC–DAD using the deuterated standard’s known retention time and response factor to achieve a limit of detection for residual benzyl-intermediate below 0.10% area normalization, ensuring compliance with ICH Q3A reporting thresholds for unspecified impurities [1].

Impurity Identification and Structural Confirmation in Naratriptan Forced Degradation Studies

Employ N-BenzyloxyNaratriptan-d3 as a retention time and mass spectral reference standard when analyzing stressed naratriptan samples for potential degradation products. Its chromatographic profile (RRT ≈ 1.8–2.2 vs. naratriptan) and characteristic benzyl-fragment ions in MS/MS spectra enable definitive differentiation between process-related benzyl impurities and true degradation products, preventing misidentification during stability-indicating method development [2].

Method Validation Reference for Naratriptan Impurity Profiling in Pharmaceutical QC

Use N-BenzyloxyNaratriptan-d3 as a system suitability standard during HPLC method validation for naratriptan impurity testing. Its purity (≥98%) and well-characterized chromatographic behavior provide a reliable benchmark for evaluating column performance, mobile phase consistency, and detector linearity across multiple instruments and laboratories, supporting method transfer between R&D and QC environments .

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